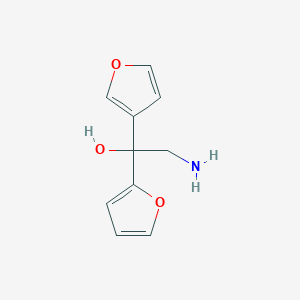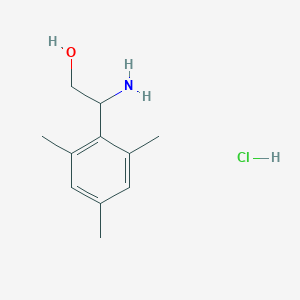
2-Amino-2-mesitylethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-mesitylethan-1-ol hydrochloride, also known as AME, is a chemical compound with the molecular formula C11H18ClNO . Its molecular weight is 215.72 .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-mesitylethan-1-ol hydrochloride consists of 11 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Aplicaciones Científicas De Investigación
Cancer Therapy Research
Research on compounds similar to "2-Amino-2-mesitylethan-1-ol hydrochloride" includes studies on FTY720, a compound with immunosuppressant properties that has shown antitumor efficacy in several cancer models. The activation of sphingosine-1-phosphate receptors (S1PRs) and involvement of S1PR-independent mechanisms suggest a potential area of interest for similar compounds in cancer therapy research (Li Zhang et al., 2013).
Analytical Chemistry Applications
The application of hydrophilic interaction chromatography (HILIC) in separating polar, weakly acidic, or basic samples, such as amino acids and peptides, provides a methodological framework that could be relevant for analyzing "2-Amino-2-mesitylethan-1-ol hydrochloride" and its derivatives (P. Jandera, 2011).
Amino Acids and Peptides Analysis
Ninhydrin reaction applications in analyzing amino acids, peptides, and proteins across various scientific fields highlight the importance of chemical reactions involving amino groups, which might be relevant to "2-Amino-2-mesitylethan-1-ol hydrochloride" (M. Friedman, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-2-(2,4,6-trimethylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-7-4-8(2)11(9(3)5-7)10(12)6-13;/h4-5,10,13H,6,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHXXVXJMKEKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CO)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-mesitylethan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

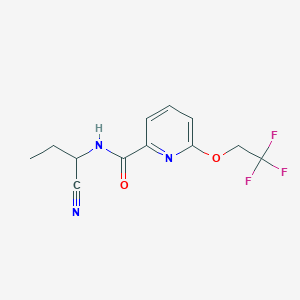
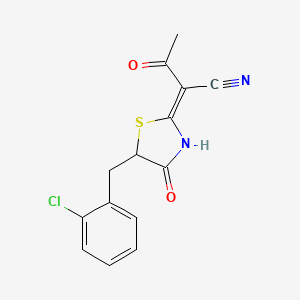
![Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2539833.png)
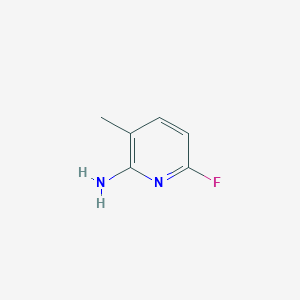

![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B2539842.png)
![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one](/img/structure/B2539845.png)
![2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid](/img/structure/B2539846.png)
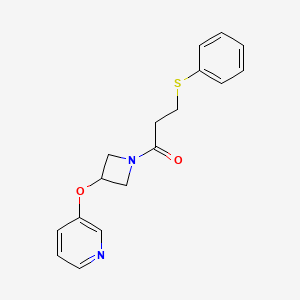
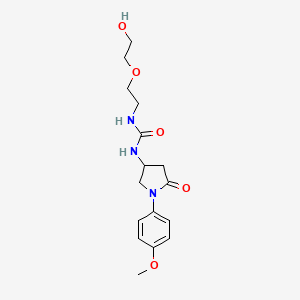
![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)
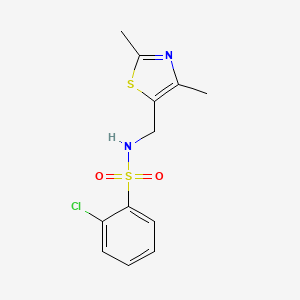
![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)
